
Fusicoccin
Vue d'ensemble
Description
Fusicoccin is a phytotoxic glycosylated diterpene produced by the fungus Phomopsis amygdali, a pathogen of almond and peach plants . It has a detrimental effect on plants and causes their death .
Synthesis Analysis
Fusicoccin is a member of a diterpenoid class which shares a 5-8-5 ring structure and is called fusicoccane . In fungi, fusicoccin is biosynthesized via Phomopsis amygdali fusicoccadiene synthase (PaFS) from universal C5 isoprene units dimethylallyl diphosphate (DMAPP) and isopentenyl diphosphate (IPP) .Molecular Structure Analysis
The molecular structure of Fusicoccin consists of three fused carbon rings and another ring which contains an oxygen atom and five carbons . The crystal and molecular structure of the p-iodobenzenesulphonate of Fusicoccin has been determined by three-dimensional X-ray analysis .Chemical Reactions Analysis
Fusicoccin influences a number of fundamental processes, which are dependent on the activation of the plasma membrane H±ATPase . It also influences cellular processes involving 14-3-3 binding to client proteins both in plants and animals .Physical And Chemical Properties Analysis
Fusicoccin has a chemical formula of C36H56O12 and a molecular weight of 680.82 . It is recommended to be stored at -20°C for 3 years in powder form and at -80°C for 6 months in solvent .Applications De Recherche Scientifique
Modulator for 14-3-3 Proteins
Fusicoccin A (FC-A) is a phytotoxic fungal metabolite that stabilizes the interactions between 14-3-3 protein and phosphorylated ligand protein . The 14-3-3-mediated protein binding is central to the regulation of the serine/threonine kinase signaling pathway in all eukaryotic cells and is essential for controlling numerous biological processes .
Development of New Chemical Probes and Pharmaceuticals
Fusicoccins could serve as a robust platform for developing new chemical probes and pharmaceuticals . This is due to their ability to stabilize 14-3-3 interactions, which can be used as a robust tool for elucidating phosphorylation signal pathways in many species .
Antitumor Activities
The rational design of 14-3-3 inhibitors and stabilizers, as well as their antitumor activities, have been described in recent progress . This makes Fusicoccin A a potential candidate for the development of new antitumor agents .
Plant Physiology Research
Fusicoccin A has been extensively used in research regarding the plant hormone auxin and its mechanisms . It has the ability to stimulate several fundamental plant processes .
Activation of Plasma Membrane H±ATPase
The ability of Fusicoccin A to activate the plasma membrane H±ATPase is induced by eliciting the association of 14-3-3 proteins . This is a class of regulatory molecules widespread in eukaryotes .
Enhancing Plant Growth
Fusicoccin A has been shown to enhance plant growth . For example, intact leaves of four- to six-week-old Arabidopsis plants were sprayed twice with FC-A (30 µM) at 3 h and 2 h prior to irradiation with white light (600–700 µmol·m −2 ·s −1), and changes in the CO2 assimilation rate and stomatal conductance were monitored over time using a gas-exchange system LI-6400XT (LI-COR) .
Orientations Futures
Fusicoccin has been shown to influence cellular processes involving 14-3-3 binding to client proteins both in plants and animals . This discovery renewed interest in Fusicoccin and prompted more recent studies aimed to ascertain the ability of the toxin to influence the interaction between 14-3-3 proteins and their numerous client proteins in animals, involved in the regulation of basic cellular processes and in the etiology of different diseases, including cancer .
Propriétés
IUPAC Name |
[(2S)-2-[(1E,3R,4S,8R,9R,10R,11S,14S)-8-[(2S,3R,4S,5R,6R)-4-acetyloxy-3,5-dihydroxy-6-(2-methylbut-3-en-2-yloxymethyl)oxan-2-yl]oxy-4,9-dihydroxy-14-(methoxymethyl)-3,10-dimethyl-6-tricyclo[9.3.0.03,7]tetradeca-1,6-dienyl]propyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H56O12/c1-10-35(6,7)45-17-26-30(41)33(46-21(5)38)31(42)34(47-26)48-32-28-24(18(2)15-44-20(4)37)13-27(39)36(28,8)14-25-22(16-43-9)11-12-23(25)19(3)29(32)40/h10,14,18-19,22-23,26-27,29-34,39-42H,1,11-13,15-17H2,2-9H3/b25-14-/t18-,19-,22-,23+,26-,27+,29-,30-,31-,32-,33+,34-,36+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTYBXCEQOANSX-WYKQKOHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC(C2=CC3(C(CC(=C3C(C1O)OC4C(C(C(C(O4)COC(C)(C)C=C)O)OC(=O)C)O)C(C)COC(=O)C)O)C)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]\2CC[C@@H](/C2=C/[C@]3([C@H](CC(=C3[C@H]([C@@H]1O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(C)(C)C=C)O)OC(=O)C)O)[C@H](C)COC(=O)C)O)C)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H56O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fusicoccin | |
CAS RN |
20108-30-9 | |
| Record name | Fusicoccin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20108-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fusicoccin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01780 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





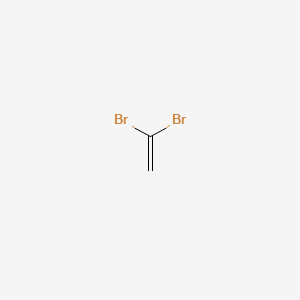

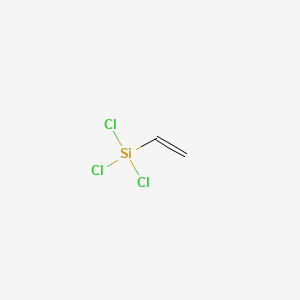
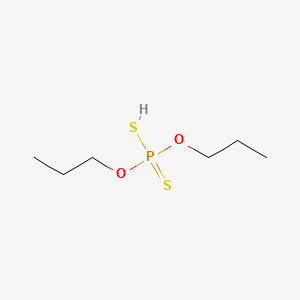
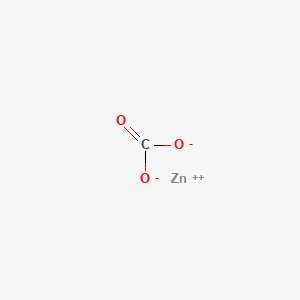
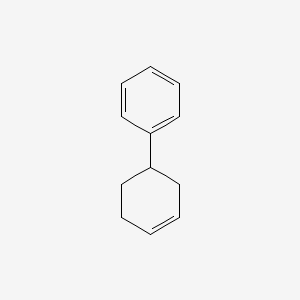
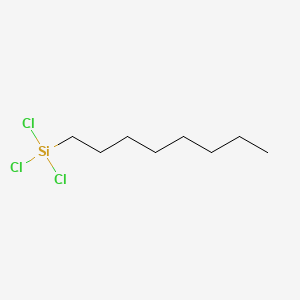

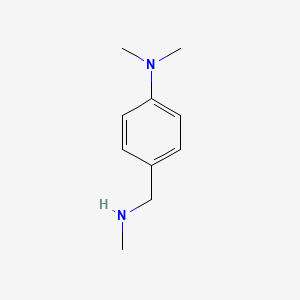
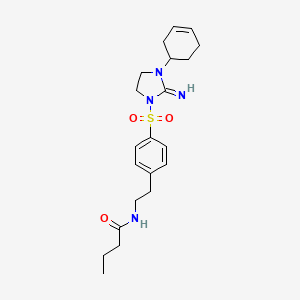
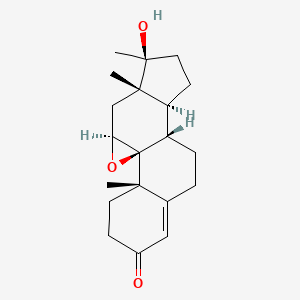
![N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-pentylpyrrolidine-2-carboxamide](/img/structure/B1218800.png)